Isooncodine
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Overview
Description
Isooncodine is a chemical compound that belongs to the family of opioids. It is a derivative of codeine, which is a natural alkaloid found in the opium poppy plant. Isooncodine is known for its analgesic properties, which make it useful in the treatment of pain.
Scientific Research Applications
Anion Receptors
Isoindoline has been utilized as a scaffold for constructing anion receptors. A study by Dydio, Zieliński, and Jurczak (2009) synthesized bishydrazide derivatives of isoindoline to investigate their anion-binding properties. These isoindoline-based ligands exhibited enhanced affinity towards halides compared to similar compounds and showed notable color changes in solution upon binding with highly basic anions (Dydio, Zieliński, & Jurczak, 2009).
Synthesis of Derivatives for Biological Testing
Research by Andrade-Jorge et al. (2017) focused on the green synthesis of isoindoline/isoindoline-1,3-dione derivatives. These derivatives, modeled from important biogenic amines, were evaluated in silico for their potential affinity with the human dopamine receptor D2 and tested in vivo in a Parkinsonism mouse model (Andrade-Jorge et al., 2017).
Immunomodulatory Drugs (IMIDs)
Frlan and Gobec (2017) evaluated new IMIDs (Immunomodulatory drugs) based on isoindolinone for the treatment of cancer and disorders associated with angiogenesis and inflammation. These compounds showed potent inhibition of TNF-α production and had antiproliferative activities against various cancer cell lines (Frlan & Gobec, 2017).
Catalysis for Isoindoline Synthesis
Zhou et al. (2013) described a palladium-catalyzed coupling reaction for the synthesis of isoindolines. This reaction allowed the formation of new bonds in a step-efficient manner, demonstrating the versatility of isoindoline in chemical synthesis (Zhou et al., 2013).
Antidepressant Activities
A study by Sun et al. (2022) synthesized isoindoline derivatives and evaluated their antidepressant activities. They found that these derivatives exhibited significant antidepressant activity, potentially mediated by elevated 5-HT levels in the brain (Sun et al., 2022).
Biological Activities and Therapeutic Potential
Upadhyay et al. (2020) reviewed 1-Isoindolinone natural products, highlighting their diverse biological activities and therapeutic potential for chronic diseases. The review provided insights into the chemotaxonomic analyses, cellular targets/pathways, and medicinal chemistry of these compounds (Upadhyay et al., 2020).
Ligands and Metal Complexes
Csonka, Speier, and Kaizer (2015) reviewed isoindoline-based ligands, discussing their structure, reactivity, and applications in various fields including transition metal complexes (Csonka, Speier, & Kaizer, 2015).
properties
CAS RN |
122890-43-1 |
---|---|
Product Name |
Isooncodine |
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-7-3-4-15-13-8-6-11(18-2)10(16)5-9(8)14(17)12(7)13/h3-6,16H,1-2H3 |
InChI Key |
SQANFQYDLCUUNK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=C3C=C(C(=O)C=C3C2=O)OC)NC=C1 |
SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |
synonyms |
isooncodine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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